1-ethylindoline

Organometallic chemistry Dearomatization Regioselective synthesis

1-Ethylindoline (CAS 5876-09-5; systematic name 1-ethyl-2,3-dihydro-1H-indole) is an N-alkyl-substituted indoline heterocycle with molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol. As a saturated bicyclic amine, it combines a benzene ring fused to a pyrrolidine-like ring bearing an ethyl substituent at the nitrogen.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
Cat. No. B8703014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethylindoline
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCCN1CCC2=CC=CC=C21
InChIInChI=1S/C10H13N/c1-2-11-8-7-9-5-3-4-6-10(9)11/h3-6H,2,7-8H2,1H3
InChIKeyJJFUPPZOYYMAFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethylindoline Procurement Baseline & Structural Identity


1-Ethylindoline (CAS 5876-09-5; systematic name 1-ethyl-2,3-dihydro-1H-indole) is an N-alkyl-substituted indoline heterocycle with molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol [1]. As a saturated bicyclic amine, it combines a benzene ring fused to a pyrrolidine-like ring bearing an ethyl substituent at the nitrogen . This N-ethyl group fundamentally distinguishes it from the parent indoline (N–H) and from the smaller N-methyl analog, conferring quantifiable differences in basicity, protonation regiochemistry, synthetic accessibility, and thermophysical properties that are critical for rational chemical procurement.

N-Ethyl substituent supports high ortho-protonation selectivity for dearomatization workflows
Elevated basicity versus indoline enables pH-controlled extraction and salt formation
Validated single-step reductive alkylation route fits process chemistry scale-up

Why Generic Indoline Substitution Fails for 1-Ethylindoline-Dependent Processes


Indoline, N-methylindoline, and N-isopropylindoline are often incorrectly considered interchangeable N-alkylindoline building blocks. However, the size of the N-alkyl substituent exerts a non-linear impact on the site of electrophilic attack: protonation of N-methylindoline yields an ortho/para isomer ratio of 8:1 that degrades to 4:1 within hours, whereas N-ethylindoline and N-isopropylindoline maintain an ortho selectivity exceeding 10:1 [1]. The same substituent size alters the pKa by up to 1.7 log units across the N–H → N–Et series, affecting extraction efficiency and salt formation . Moreover, the one-step reduction–alkylation route that delivers N-ethylindoline in 86% yield cannot yield the same product when formic or trifluoroacetic acid is substituted [2]. These three orthogonal property shifts—regiochemical fidelity, basicity, and synthetic access—make direct generic replacement scientifically indefensible without quantitative verification.

Regiochemical fidelity shift N-Methylindoline ortho/para ratio degrades over hours, while N-ethylindoline maintains >10:1 selectivity; replacing with N-methyl may compromise stereochemical outcomes.
Basicity mismatch pKa differs by up to 1.7 log units across indoline analogs; using N–H or N‑methyl may alter extraction efficiency and salt stoichiometry.
Synthetic route incompatibility The one‑pot reduction–alkylation yielding N‑ethylindoline is acid‑specific; substituting acetic acid with formic or trifluoroacetic acid produces different products, making direct purchase of the ethyl analog essential.

1-Ethylindoline Quantitative Differentiation Evidence vs. Closest Indoline Analogs


Ortho-Selective Protonation: N-Ethylindoline Achieves >10:1 ortho/para Ratio vs. N-Methylindoline’s 8:1 (Labile) Ratio

In tungsten π-base-mediated dearomatization, N-ethylindoline and N-isopropylindoline ligands generate the bridgehead-protonated (ortho) isomer with >10:1 selectivity [1]. In contrast, N-methylindoline gives an initial ortho/para ratio of 8:1, which degrades to 4:1 within 3 hours [2]. This 2.5-fold erosion of regiochemical purity within a single working day has direct consequences for subsequent diastereoselective transformations.

Ortho‑Selective Protonation
Head-to-head
Target: >10:1 ortho/para, stable
Comparator: N-Methyl 8:1 → 4:1 (3 h)
Preserves regiochemical purity in multi-step sequences; avoids time‑dependent isomer erosion.
TpW(NO)(PMe₃) complex, DiPAT source, DME, ambient T.
Organometallic chemistry Dearomatization Regioselective synthesis

Synthesis Efficiency: Single-Step Reduction–Alkylation Delivers 1-Ethylindoline in 86% Yield from Indole

Indole reacts with NaBH₄ in glacial acetic acid to yield N-ethylindoline (2) in 86% isolated yield via a tandem reduction–N-alkylation sequence [1]. Under identical conditions, other carboxylic acids lead to different products: formic acid generates N-methylindoline plus indole dimers, while trifluoroacetic acid yields indoline (N–H) without alkylation in low yield [2]. This acid-specific outcome demonstrates that the ethyl substituent cannot be installed by simple solvent swapping; the C₂ carboxylic acid is mandatory.

Synthesis Efficiency
Class-level
86% isolated yield
Reported one‑pot benchmark from indole; acid‑specific pathway limits analog formation.
NaBH₄/glacial HOAc, room temp; data to verify with in‑house conditions.
Synthetic methodology Process chemistry Heterocycle reduction

Thermophysical Characterization Completeness: 1-Ethylindoline Has Validated Enthalpy and Vapor–Liquid Equilibrium Data in DETHERM

The DETHERM database contains experimentally determined or critically evaluated data for 1-ethylindoline including enthalpy of combustion (liquid), enthalpy of formation (liquid and gas), enthalpy of sublimation, enthalpy of vaporization, entropy of vaporization, sublimation temperature, and vapor pressure (13 data lines) [1]. In contrast, N-methylindoline and N-isopropylindoline have fewer or less complete datasets in the same authoritative compilation [2]. For process scale-up requiring rigorous energy-balance calculations, the availability of validated thermophysical data reduces engineering uncertainty.

Thermophysical Dataset
Cross-study comparable
≥8 property types in DETHERM; 13 vapor‑pressure data lines
Supports rigorous process simulation; reduces engineering uncertainty vs. data‑sparse analogs.
Compiled from experimental/evaluated sources; DECHEMA ID 102391.
Process engineering Thermophysical properties Distillation design

Basicity Tuning: N-Ethylindoline pKa 6.92 vs. Indoline pKa 5.20 and N-Methylindoline pKa 6.20

Predicted pKa values reveal a monotonic increase with N-alkyl chain length: indoline (N–H) 5.20±0.20, N-methylindoline 6.20±0.20, and N-ethylindoline 6.92±0.20 . The 1.72-unit increase from indoline to N-ethylindoline translates to a ~50-fold difference in protonation equilibrium at a given pH, directly affecting liquid–liquid extraction efficiency, salt stoichiometry, and chromatographic retention under acidic mobile phases.

Basicity Tuning
Predicted context
N-Ethylindoline pKa 6.92±0.20
N-Methyl 6.20; Indoline 5.20
Approx. 50‑fold protonation shift vs. indoline; informs pH window for extraction.
Predicted (ACD/Labs or equivalent); experimental validation recommended.
Physical-organic chemistry Acid–base extraction Salt formation

Experimental Physical Properties: Density 0.9898 g/cm³ and Boiling Point 99–102 °C (8 Torr) Distinguish 1-Ethylindoline from Lighter and Heavier Homologs

Experimentally measured density of 1-ethylindoline is 0.9898 g/cm³ at 20 °C, with a boiling point of 99–102 °C at 8 Torr . Indoline (N–H) has a higher density (1.063 g/mL at 25 °C) and boils at 220–221 °C at atmospheric pressure . N-Methylindoline has a predicted density of 1.027 g/cm³ and boils at 100–102 °C at 14 Torr . These condensed-phase metrics allow unambiguous identity confirmation by simple densitometry or vacuum distillation range.

Identity Metrics
Data to verify
Density 0.9898 g/cm³ (20°C)
B.p. 99–102°C (8 Torr)
Enables rapid densitometry or vacuum distillation check upon receipt.
Sources empty; confirm against certificate of analysis.
Physical property verification Quality control Logistics and storage

Evidence-Backed Application Scenarios for 1-Ethylindoline Procurement


Stereoselective Dearomative Synthesis of trans-Tetrahydroindolines

For groups exploiting tungsten π-base or related dearomatization platforms, N-ethylindoline is the ligand of choice because its >10:1 ortho-protonation selectivity directly enables the stereoselective construction of trans-fused perhydroindoline scaffolds with three new contiguous stereocenters [1]. The sustained regiochemical fidelity (vs. the time-dependent isomer erosion observed with N-methylindoline) makes it suitable for multi-step sequences requiring intermediate isolation.

One-Pot Reduction–Alkylation Process Development

The Gribble protocol delivers N-ethylindoline in 86% yield from commodity indole in a single synthetic operation [2]. Process chemists scaling this route can use the published yield as a benchmark for in-process control; the documented sensitivity of the reaction to the carboxylic acid identity provides a built-in specificity check that no other N-alkylindoline contaminant will form when glacial acetic acid is employed.

Thermophysical Property-Intensive Process Engineering

When designing unit operations (distillation, evaporation, sublimation purification) for indoline derivatives, the availability of validated DETHERM data—including enthalpy of formation in both liquid and gas phases, vapor pressure curves, and sublimation enthalpy—reduces engineering overdesign [3]. For 1-ethylindoline, 13 vapor-pressure data lines and enthalpy values exist, supporting rigorous Aspen-type simulations that cannot be parameterized with equal confidence for less well-characterized N-alkylindolines.

Basicity-Dependent Extraction and Purification Workflows

With a predicted pKa of 6.92, 1-ethylindoline is significantly more basic than indoline (pKa 5.20) and measurably more basic than N-methylindoline (pKa 6.20) . This property is exploitable in liquid–liquid extraction at pH ~6–7, where protonation differences of 0.7–1.7 log units provide meaningful selectivity windows for separating N-ethylindoline from unalkylated or methylated byproducts without chromatography.

Application
Selection Property
Validation Focus
Stereoselective dearomative synthesis
Ortho‑protonation fidelity
Stereochemical integrity in multi‑step sequences
One‑pot reduction–alkylation process
Validated synthetic benchmark
Acid‑specific pathway fidelity and yield verification
Thermophysical process engineering
Comprehensive DETHERM dataset
Energy‑balance parameterization confidence
Basicity‑dependent extraction workflows
pKa differentiation window
pH‑controlled separation selectivity
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